L-CYSTEINE (13C3)
Description
Theoretical Underpinnings of Isotopic Labeling in Metabolic Studies
The fundamental principle of isotopic labeling lies in the ability to distinguish between the labeled compound (the tracer) and its naturally occurring, unlabeled counterpart (the tracee). ahajournals.org Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are chemically identical to their more abundant, lighter isotopes (¹²C, ¹⁴N, and ¹H, respectively). nih.govnih.gov This chemical similarity ensures that the labeled molecules are processed by enzymes and metabolic pathways in the same manner as their native forms. creative-proteomics.com
The key difference is their mass. This mass variance allows for their detection and quantification using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comlabmix24.com In a typical tracer experiment, a ¹³C-labeled substrate is introduced into a biological system, such as cell culture or a whole organism. frontiersin.org As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass shifts in these metabolites, researchers can map the flow of carbon atoms through interconnected metabolic pathways, a method known as metabolic flux analysis. researchgate.net This provides a dynamic picture of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. bitesizebio.com
The Unique Utility of L-Cysteine (13C3) as a Carbon Isotopic Tracer
L-Cysteine, a conditionally essential amino acid, plays a pivotal role in numerous biological processes. medchemexpress.commedchemexpress.com It is a crucial building block for protein synthesis and a precursor for the synthesis of vital molecules such as glutathione (B108866), taurine (B1682933), and hydrogen sulfide (B99878) (H₂S). medchemexpress.commedchemexpress.commedchemexpress.com The use of L-Cysteine uniformly labeled with three carbon-13 atoms, denoted as L-Cysteine (¹³C₃), provides a powerful tool to investigate the metabolic fate of its entire carbon skeleton. nih.govtandfonline.comoup.com
When L-Cysteine (¹³C₃) is introduced into a biological system, the three ¹³C atoms can be tracked as they are incorporated into proteins or channeled into various metabolic pathways. For instance, the carbon backbone of cysteine can be converted to pyruvate (B1213749), a central hub in energy metabolism, making cysteine a glucogenic amino acid. uomustansiriyah.edu.iq By tracing the ¹³C label, researchers can quantify the contribution of cysteine to gluconeogenesis and the tricarboxylic acid (TCA) cycle. uomustansiriyah.edu.iq
Furthermore, in studies of protein metabolism, L-Cysteine (¹³C₃) allows for the precise measurement of protein synthesis rates. sigmaaldrich.com In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing ¹³C-labeled amino acids. wikipedia.org The incorporation of L-Cysteine (¹³C₃) into newly synthesized proteins results in a predictable mass shift, which can be accurately quantified by mass spectrometry. acs.org This enables the relative quantification of protein abundance between different experimental conditions. wikipedia.org
A notable research application involved the use of [U-¹³C₃, ¹⁵N]-L-cysteine to study its metabolism in the parasite Entamoeba histolytica. asm.org This study successfully traced the labeled cysteine as it was metabolized into L-cystine, L-alanine, and other derivatives, revealing novel storage and protective mechanisms in the parasite. asm.orgresearchgate.net
Historical Context and Evolution of Isotope Tracing Methodologies
The concept of using isotopes as tracers dates back to the early 20th century, following the discovery of isotopes by Frederick Soddy. nih.govnih.gov Early metabolic research heavily relied on radioactive isotopes. However, the use of non-radioactive, stable isotopes gained prominence due to their safety, particularly in human studies. ahajournals.orgnih.gov
The development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was a critical breakthrough that enabled the separation and quantification of isotopes. nih.govnih.gov Initially, the application of stable isotope tracers was limited by the sensitivity of the available instrumentation. The post-war era saw a surge in the use of radioisotopes, which were easier to detect. nih.gov
However, the necessity to trace elements like nitrogen and oxygen, for which suitable radioisotopes were not available, spurred the continued development of stable isotope methodologies. nih.gov The advent of more sophisticated analytical instruments, such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-resolution mass spectrometers, has revolutionized the field. nih.govnih.govnih.gov These advancements have dramatically improved the sensitivity and accuracy of detecting isotopically labeled compounds within complex biological samples. acs.org
The evolution of computational tools and mathematical models has also been instrumental. frontiersin.orgnih.gov These models are essential for interpreting the complex labeling patterns observed in tracer experiments and for calculating metabolic fluxes. researchgate.net Today, stable isotope tracing, in conjunction with "omics" technologies like metabolomics and proteomics, allows for a systems-level understanding of metabolism in health and disease. nih.gov
Properties
Molecular Weight |
124.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Cysteine 13c3 Application in Research
Advanced Experimental Design for Stable Isotope Tracing
Effective stable isotope tracing experiments hinge on meticulous planning and execution. The dynamic nature of metabolism requires more than a simple snapshot of metabolite concentrations; it necessitates a dynamic map of how metabolites are processed through various biochemical routes. chromservis.eu Isotopic tracers like L-Cysteine (13C3) are essential for delineating the contributions of different metabolic pathways to a specific metabolite pool. chromservis.eu
Tracer Selection and Isotopic Enrichment Strategies
The choice of an isotopic tracer is fundamental to the success of a metabolic study. chromservis.eu L-Cysteine labeled with three carbon-13 (¹³C) atoms, denoted as L-Cysteine (13C3), provides a distinct mass shift that is readily detectable by mass spectrometry. isotope.com This allows researchers to distinguish it from its naturally abundant, unlabeled counterpart. chempep.com
Isotopic enrichment strategies can vary depending on the research question. chempep.com Uniform labeling, where all carbon atoms in the L-Cysteine molecule are ¹³C, is a common approach. chempep.com The level of enrichment, typically greater than 99%, ensures that the vast majority of the tracer molecules contain the stable isotope. ckisotopes.com This high purity is crucial for accurate quantification and interpretation of labeling patterns in downstream metabolites.
In some experimental designs, fractional enrichment may be employed. This involves using a mixture of labeled and unlabeled precursors to achieve a specific isotopic abundance in the system. sigmaaldrich.com The selection of the enrichment strategy directly impacts the complexity of data analysis and the specific metabolic questions that can be addressed.
In Vitro Cellular Labeling Protocols
In vitro cell culture systems are widely used for stable isotope tracing studies due to their controlled environment. A common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which involves incorporating "heavy" amino acids, such as ¹³C-labeled cysteine, into proteins during translation. thermofisher.com
The general protocol for in vitro labeling with L-Cysteine (13C3) involves several key steps:
Media Preparation: Cells are cultured in a specialized medium that is deficient in unlabeled cysteine but supplemented with L-Cysteine (13C3). thermofisher.com
Cell Culture: Cells are grown in this labeled medium for a sufficient duration to allow for the incorporation of the labeled amino acid into cellular proteins and metabolites. thermofisher.com The number of cell divisions required for complete labeling can vary. liverpool.ac.uk
Sample Collection: After the desired labeling period, cells are harvested. Time-course experiments, where samples are collected at different time points, can provide insights into the dynamics of metabolic pathways. thermofisher.com
Metabolite Extraction: Metabolites are extracted from the cells using appropriate protocols to prepare them for analysis.
One study investigating cysteine metabolism in glioblastoma cells involved starving patient-derived glioma cells of cysteine and methionine and then treating them with L-cysteine to observe the effects on cell growth and metabolism. pnas.org Another study on the protozoan parasite Entamoeba histolytica utilized [U-13C3, 15N]L-cysteine to trace its metabolic fate, revealing its rapid conversion into several other metabolites. asm.orgresearchgate.net
In Vivo Model Systems for Metabolic Interrogation
In vivo studies using animal models are crucial for understanding metabolism in a whole-organism context. chromservis.eu Stable isotope tracing with L-Cysteine (13C3) can be applied to various animal models to investigate tissue-specific metabolism and the interplay between different organs. nih.gov
For instance, a study on sheep utilized stable isotope-labeled serine and cysteine to measure transsulfuration, a key metabolic pathway involving these amino acids. nih.gov Genetically engineered mouse models have also been employed to assess cysteine metabolism in the context of cancer, using isotope-labeled diets to trace the sources of plasma amino acids. otsuka.co.jp These studies highlight the importance of considering both acute dietary uptake and long-term turnover of whole-body protein stores. otsuka.co.jp A comprehensive study traced the metabolism of ¹³C-labeled serine and cystine in normal murine tissues and various cancers, revealing that de novo cysteine synthesis was high in the liver and pancreas but absent in the lung. nih.gov
State-of-the-Art Analytical Techniques for Isotopic Analysis
The analysis of isotopically labeled samples is a critical step in stable isotope tracing experiments. Mass spectrometry-based techniques are the primary methods used for the quantification and identification of labeled metabolites. asm.org
Mass Spectrometry-Based Quantitation and Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. oup.com In the context of stable isotope tracing, MS is used to detect the mass shift introduced by the ¹³C label in L-Cysteine and its downstream metabolites. isotope.com This allows for the determination of the isotopic enrichment and the distribution of isotopologues (molecules that differ only in their isotopic composition).
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds, including amino acids. nih.gov For the analysis of non-volatile compounds like amino acids, a derivatization step is required to make them amenable to GC analysis. northwestern.edu
A study measuring transsulfuration in sheep used GC/electron impact MS to analyze the t-butyldimethylsilyl (tBDMS) derivatives of serine and cysteine in plasma and skin biopsy samples. nih.gov This method demonstrated high accuracy and reproducibility, with measured recoveries of the enriched standards being greater than 99% of the theoretical values. nih.gov The use of a reducing agent like dithiothreitol (B142953) (DTT) was found to improve the analysis by increasing the cysteine peak area and enhancing reproducibility. nih.gov
In ¹³C-metabolic flux analysis, GC-MS is used to measure the mass isotopomer distributions of proteinogenic amino acids. researchgate.net This data is then used to calculate intracellular metabolic fluxes. The analysis of complex neurochemical samples, including various amino acids and their derivatives, can be achieved in a single GC-MS run, highlighting the versatility of this technique. northwestern.edu
Below is an interactive data table summarizing research findings from a study that utilized GC-MS to analyze amino acid concentrations in plasma.
| Amino Acid | Average Concentration (µg/g) | Concentration Range (µmol/L) |
| Alanine | 28.0 | 321 |
| Glycine | 15.0 | 200 |
| Valine | 22.0 | 188 |
| Leucine (B10760876) | 14.0 | 107 |
| Isoleucine | 7.0 | 53 |
| Proline | 18.0 | 156 |
| Serine | 11.0 | 105 |
| Threonine | 13.0 | 109 |
| Aspartate | 1.83 | 13.7 |
| Glutamate | 5.0 | 34 |
| Phenylalanine | 7.0 | 42 |
| Tyrosine | 8.0 | 44 |
| Tryptophan | 10.0 | 49 |
| Lysine | 18.0 | 123 |
| Histidine | 8.0 | 52 |
| Arginine | 10.0 | 57 |
| Methionine | 3.0 | 20 |
| Cysteine | Not Reported | Not Reported |
Data adapted from a study comparing LC-MS and GC-MS platforms for amino acid quantification in plasma. nist.gov The table shows the average concentrations and ranges for various amino acids, demonstrating the quantitative capabilities of these analytical methods.
Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) for High-Resolution Metabolic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique where isotopically labeled compounds like L-cysteine (13C3) are invaluable. ckisotopes.comsigmaaldrich.com NMR provides detailed information about the structure, dynamics, and interactions of molecules in solution. chemie-brunschwig.ch
In biomolecular NMR, proteins are often uniformly or selectively labeled with 13C and 15N to resolve spectral overlap and facilitate structure determination. sigmaaldrich.comchemie-brunschwig.ch L-cysteine (13C3) can be incorporated into proteins through microbial growth in labeled media or via cell-free protein synthesis systems. sigmaaldrich.com The 13C labels provide the ability to create specific labeling patterns that are crucial for studying protein structure and function. sigmaaldrich.com
Analysis of 13C chemical shifts of cysteine residues can provide information about their redox state. nih.gov Specifically, the 13Cβ chemical shift is a reliable indicator of whether a cysteine residue is in its reduced form or oxidized as part of a disulfide bond in cystine. nih.gov Recent advancements in 13C-detected NMR experiments have made it a powerful tool for studying challenging systems, including large proteins and intrinsically disordered proteins. acs.org
Hyperpolarized 13C NMR is an emerging technique that dramatically increases the sensitivity of NMR experiments, allowing for the real-time monitoring of metabolic pathways in vivo. nih.govnih.gov While studies specifically using hyperpolarized L-cysteine (13C3) are not as prevalent as those with other metabolites like pyruvate (B1213749), the principles can be extended. For instance, hyperpolarized [1-13C]N-acetyl cysteine (NAC), a derivative of cysteine, has been developed as a probe to monitor glutathione (B108866) redox chemistry in real-time. nih.govresearchgate.net The conversion of hyperpolarized NAC to its disulfide-linked dimer with glutathione results in a detectable chemical shift change, providing a non-invasive way to assess in vivo redox status. nih.govresearchgate.net This suggests the potential for developing hyperpolarized L-cysteine (13C3) as a direct probe for cysteine metabolism and redox balance in living systems.
Biomolecular NMR for Probing Macromolecular Structure and Dynamics
Computational and Bioinformatic Approaches for Isotope Data Interpretation
The large and complex datasets generated from stable isotope tracing experiments with L-cysteine (13C3) necessitate the use of advanced computational and bioinformatic tools for interpretation. otsuka.co.jp These tools are essential for identifying labeled metabolites, quantifying isotopic enrichment, and performing metabolic flux analysis. mdpi.comdiva-portal.org
For untargeted metabolomics data from LC-MS, software tools have been developed to automatically identify and quantify isotopomers. mdpi.com These programs compare the mass spectra of labeled and unlabeled samples to detect all metabolites that have incorporated the 13C label. mdpi.com This allows for an unbiased survey of metabolic pathway activity. nih.gov
For NMR data, computational tools are used to predict random-coil chemical shifts, which serve as a reference for interpreting experimentally observed chemical shifts in terms of protein structure and dynamics. acs.org
Metabolic flux analysis (MFA) is a computational method that uses 13C tracing data to provide quantitative estimates of the rates (fluxes) of metabolic pathways. diva-portal.org By fitting the measured isotopic labeling patterns of metabolites to a metabolic network model, MFA can provide a detailed and quantitative understanding of cellular metabolism. diva-portal.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Cysteine (13C3) |
| L-Cysteine |
| L-Cystine |
| L-Alanine |
| Thiazolidine-4-carboxylic acid (T4C) |
| 2-Methylthiazolidine-4-carboxylic acid (MT4C) |
| 2-Ethyl-thiazolidine-4-carboxylic acid (ET4C) |
| N-acetyl cysteine (NAC) |
| Glutathione |
| Pyruvate |
| Carnitine |
| Creatine |
| Formic Acid |
Analysis of Mass Isotopomer Distributions (MIDs)
The analysis of mass isotopomer distributions (MIDs) is a fundamental technique that quantifies the relative abundance of different isotopic forms of a metabolite. When cells are cultured in the presence of L-cysteine (13C3), the labeled carbon atoms are incorporated into various downstream metabolites. Mass spectrometry is then used to measure the mass shifts caused by the presence of 13C atoms, revealing the pattern of isotope incorporation.
This pattern, or MID, provides qualitative and quantitative insights into the activity of metabolic pathways. For instance, in a study on colorectal cancer, the uptake of ¹³C₃-L-cysteine was traced, and the resulting mass isotopomers of downstream metabolites like taurine (B1682933) and glutathione were analyzed to understand cysteine metabolism reprogramming in cancer cells. nih.gov The number of labeled carbon atoms in a metabolite (e.g., M+1, M+2, M+3) indicates the extent to which the precursor, in this case L-cysteine (13C3), has contributed to its synthesis.
Table 1: Illustrative Mass Isotopomer Distribution Data for a Hypothetical Metabolite Derived from L-Cysteine (13C3)
| Isotopomer | Relative Abundance (%) - Control Condition | Relative Abundance (%) - Experimental Condition |
| M+0 | 85 | 40 |
| M+1 | 10 | 25 |
| M+2 | 3 | 20 |
| M+3 | 2 | 15 |
This table illustrates how the distribution of mass isotopomers can shift under different experimental conditions, reflecting changes in metabolic pathway utilization.
Metabolic Flux Analysis (MFA) Algorithms and Software Tools (e.g., WUflux)
Metabolic Flux Analysis (MFA) is a powerful computational technique that quantifies the rates (fluxes) of reactions within a metabolic network. sci-hub.sefrontiersin.org When combined with stable isotope labeling, such as with L-cysteine (13C3), 13C-MFA provides a detailed map of intracellular metabolic activity. nih.gov The process involves several key steps:
Isotope Labeling Experiment: Cells are cultured with a ¹³C-labeled substrate like L-cysteine (13C3).
Measurement of Labeling Patterns: The mass isotopomer distributions of key metabolites, often proteinogenic amino acids, are determined using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netjove.com
Computational Modeling: The experimental MID data, along with other physiological data (e.g., substrate uptake and product secretion rates), are fed into a computational model of the cell's metabolic network.
Flux Calculation: MFA algorithms then solve a system of algebraic equations to estimate the intracellular fluxes that best explain the observed labeling patterns. sci-hub.se
Several software tools have been developed to facilitate the complex calculations involved in 13C-MFA. WUFlux is one such open-source platform developed in MATLAB. github.ionih.govresearchgate.net It provides a user-friendly interface and pre-built metabolic network templates for various organisms, simplifying the process for researchers. github.ionih.govresearchgate.net WUFlux can correct raw mass spectrometry data and visualize the calculated flux results, making it a valuable tool for interpreting complex metabolic data. github.ionih.govresearchgate.netosti.gov
Table 2: Example of Metabolic Fluxes Calculated Using 13C-MFA
| Metabolic Pathway | Flux (relative units) - Control | Flux (relative units) - Perturbed |
| Glycolysis | 100 | 80 |
| Pentose Phosphate Pathway | 30 | 45 |
| TCA Cycle | 60 | 75 |
| Cysteine to Glutathione | 15 | 25 |
This table provides a simplified example of how MFA can quantify changes in the rates of major metabolic pathways in response to a perturbation.
Integration of Isotopic Data with Multi-Omics Datasets (e.g., genomics, transcriptomics, proteomics)
To gain a more comprehensive understanding of cellular regulation, data from L-cysteine (13C3) labeling experiments can be integrated with other "omics" datasets, such as genomics, transcriptomics, and proteomics. osti.gov This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression, protein levels, and enzyme activity.
For example, a study on Chinese Hamster Ovary (CHO) cells used a multi-omics approach to investigate the impact of cysteine feed concentration on cellular metabolism and productivity. nih.gov By combining metabolomics (including isotope tracing) with proteomics and transcriptomics, they were able to link changes in the redox state, caused by altered cysteine availability, to specific signaling pathways and shifts in energy metabolism. nih.gov Similarly, integrated multi-omics analysis in Huntington's disease research has helped identify pathways that modulate protein aggregation. biologists.com
This integrated analysis can reveal complex regulatory mechanisms that would not be apparent from a single data type alone. For instance, an increase in the flux through a particular pathway, as determined by 13C-MFA, might be correlated with the upregulation of the genes and proteins encoding the enzymes in that pathway.
Table 3: Illustrative Multi-Omics Data Integration
| Gene | Transcript Fold Change | Protein Fold Change | Associated Flux Change (%) |
| GCLC | 2.5 | 2.1 | +50 (Cysteine to Glutathione) |
| GSS | 2.2 | 1.8 | +50 (Cysteine to Glutathione) |
| CSAD | -1.8 | -1.5 | -30 (Cysteine to Taurine) |
This table demonstrates how changes in gene and protein expression can be correlated with alterations in metabolic fluxes, providing a more complete picture of cellular regulation.
Applications of L Cysteine 13c3 in Elucidating Complex Metabolic Pathways and Networks
Investigation of Cysteine Biosynthesis and Homeostasis
L-Cysteine (13C3) and its isotopically labeled precursors are invaluable for dissecting the mechanisms that control the availability of intracellular cysteine, a critical amino acid for protein synthesis, redox balance, and cellular defense.
The de novo synthesis of cysteine primarily occurs through the transsulfuration pathway, where the carbon backbone is donated by serine and the sulfur atom by homocysteine. nih.gov Stable isotope tracing using 13C-labeled serine is a key technique to quantify the flux through this pathway. In these experiments, cells or organisms are supplied with a precursor like L-serine (U-13C3), and the incorporation of the 13C label into downstream metabolites is monitored using mass spectrometry. oup.com
Research has shown that while the first step of the transsulfuration pathway—the conversion of serine to cystathionine (B15957), catalyzed by cystathionine β-synthase (CBS)—is often robustly active, the second step, the conversion of cystathionine to cysteine by cystathionine γ-lyase (CSE), can be a rate-limiting bottleneck. biorxiv.org Studies in various cancer cell lines, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and hepatocellular carcinoma (HCC), demonstrated that despite expressing both CBS and CSE enzymes, the labeling of cysteine from 13C3-serine was often absent or very slow. biorxiv.org This indicates that under standard culture conditions, these cells rely on external sources of cysteine rather than de novo synthesis, and that the transsulfuration pathway may be substrate-limited, particularly by the availability of homocysteine. biorxiv.org
| Cell Line Type | 13C3-Serine Labeling of Intracellular Serine | 13C3-Serine Labeling of Cystathionine | 13C3-Serine Labeling of Cysteine | Conclusion on Pathway Activity |
|---|---|---|---|---|
| NSCLC, SCLC | Near complete | High | Absent | Bottleneck at CSE step biorxiv.org |
| PDAC, HCC | Near complete | Lower than lung cancers | Absent | Bottleneck at CSE step biorxiv.org |
Cells can acquire cysteine from the extracellular environment either in its reduced form, cysteine, or its oxidized disulfide form, cystine. mdpi.com L-Cysteine (13C3) and its oxidized counterpart, 13C6-cystine, are used to directly measure the uptake and relative contribution of each form to the intracellular cysteine pool. For instance, studies in colorectal cancer (CRC) cells using 13C3-cysteine and 13C2-cystine revealed that while the cells can import both forms, cysteine appeared to be more accessible. nih.gov When CRC cells were treated with 13C3-cysteine, the intracellular pool was rapidly labeled with M+3 cysteine. nih.gov This highlights that direct transport of reduced cysteine is a significant mechanism for maintaining intracellular levels in these cells.
Maintaining the appropriate concentration of intracellular cysteine is critical, as excess cysteine can be toxic. elifesciences.org Isotope tracing with L-Cysteine (13C3) has been instrumental in uncovering novel regulatory mechanisms. A prominent example comes from research on the protozoan parasite Entamoeba histolytica. When these parasites were cultured with [U-13C3, 15N]L-cysteine, researchers observed a rapid conversion of the labeled cysteine into several other metabolites. asm.orgresearchgate.net
A significant portion of the labeled cysteine was found to be condensed with endogenous aldehydes to form thiazolidine-4-carboxylic acid (T4C) and its derivatives. asm.orgresearchgate.netniph.go.jp This process effectively sequesters free cysteine, serving as a storage mechanism. The study demonstrated that these thiazolidine (B150603) derivatives could later be enzymatically degraded to release cysteine when needed, thus acting as a buffer to regulate the size and availability of the intracellular free cysteine pool. asm.orgresearchgate.net This mechanism not only controls cysteine levels but also serves to detoxify reactive aldehydes. asm.orgosti.gov
Exogenous Cysteine and Cystine Uptake Dynamics
Tracing Carbon Flux into Downstream Cysteine-Derived Metabolites
Once inside the cell, cysteine's carbon skeleton is utilized for the synthesis of several crucial molecules. L-Cysteine (13C3) allows for the direct measurement of carbon flux from cysteine into these downstream pathways.
Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant. nih.gov Cysteine is typically the rate-limiting precursor for its synthesis. mdpi.com By supplying cells with L-Cysteine (13C3), researchers can trace the incorporation of the three labeled carbons into the glutathione molecule, creating a GSH isotopologue with a mass shift of +3 (M+3).
This method has been used to quantify the contribution of exogenous cysteine to the glutathione pool in various cell types. In colorectal cancer cells, for example, tracing with 13C3-cysteine demonstrated a significant flux towards M+3 labeled glutathione, confirming the importance of direct cysteine uptake for maintaining antioxidant capacity in these tumors. nih.gov Similarly, tracing with 13C3-serine in IDH1-mutant astrocytomas showed that under cysteine restriction, the transsulfuration pathway becomes essential for producing 13C3-cysteine to sustain the synthesis of 13C3-glutathione. oup.com This highlights how L-Cysteine (13C3) tracing can reveal metabolic vulnerabilities and adaptations in cancer cells.
As mentioned previously, cysteine can react with aldehydes to form thiazolidine derivatives. The use of [U-13C3, 15N]L-cysteine has been pivotal in identifying and quantifying this metabolic fate. In E. histolytica, mass spectrometry analysis identified the appearance of metabolites corresponding to the condensation of the fully labeled cysteine with various aldehydes. asm.orgresearchgate.netscience.gov
The specific products identified included:
[13C3, 15N]Thiazolidine-4-carboxylic acid (T4C): Formed from the condensation of labeled cysteine with formaldehyde. niph.go.jp
[13C3, 15N]2-methyl-T4C (MT4C): Formed from labeled cysteine and acetaldehyde. niph.go.jp
[13C3, 15N]2-ethyl-T4C (ET4C): Formed from labeled cysteine and propionaldehyde. niph.go.jp
Kinetic analysis showed that the levels of these labeled thiazolidine derivatives increased rapidly after the introduction of labeled cysteine, peaking within hours, and then slowly decreased, suggesting their role as dynamic intermediates that are subject to turnover. niph.go.jp This application of L-Cysteine (13C3) provided the first direct evidence for this metabolic pathway in a protozoan parasite and established its dual function in cysteine storage and aldehyde detoxification. asm.orgresearchgate.net
| Labeled Metabolite | Condensation Reactants | Observed Function |
|---|---|---|
| [13C3, 15N]Thiazolidine-4-carboxylic acid (T4C) | [13C3, 15N]L-cysteine + Formaldehyde | L-cysteine storage, aldehyde detoxification asm.orgniph.go.jp |
| [13C3, 15N]2-methyl-T4C (MT4C) | [13C3, 15N]L-cysteine + Acetaldehyde | L-cysteine storage, aldehyde detoxification asm.orgniph.go.jp |
| [13C3, 15N]2-ethyl-T4C (ET4C) | [13C3, 15N]L-cysteine + Propionaldehyde | L-cysteine storage, aldehyde detoxification asm.orgniph.go.jp |
Pathways to Taurine (B1682933) and Other Sulfur Amino Acid Derivatives
L-cysteine serves as a crucial precursor for a variety of sulfur-containing molecules, including the vital amino acid taurine. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Isotopic tracing studies utilizing L-cysteine (13C3) have been instrumental in delineating the biosynthetic pathways leading to taurine and other derivatives.
The biosynthesis of taurine from cysteine involves a series of enzymatic steps, beginning with the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine (B1206854), and finally, the oxidation of hypotaurine to taurine. nih.gov Stable isotope tracing has allowed researchers to track the flow of carbon atoms from L-cysteine (13C3) into these downstream metabolites, confirming the activity and contribution of this pathway in different cell types and tissues. nih.govbiorxiv.org For instance, studies in rat astrocytes using 13C-labeled cysteine demonstrated the labeling of both intracellular and extracellular hypotaurine and taurine. nih.gov
These tracing experiments have also revealed the quantitative significance of the taurine synthesis pathway. In some cell lines, the rate of cysteine incorporation into taurine is comparable to its incorporation into glutathione, highlighting the importance of this metabolic route. nih.gov However, research has also shown that the capacity for taurine synthesis can vary significantly between different cell types. nih.gov
Interconnections with Central Carbon Metabolism (e.g., glycolysis, pyruvate (B1213749), TCA cycle)
The metabolism of L-cysteine is not an isolated process but is intricately linked with central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. L-cysteine (13C3) tracing studies have been pivotal in uncovering these connections.
Upon entering the cell, L-cysteine can be catabolized to pyruvate, which can then enter the TCA cycle to fuel energy production or serve as a building block for other molecules. researchgate.net Stable isotope tracing allows researchers to follow the 13C label from cysteine as it is incorporated into pyruvate and subsequent TCA cycle intermediates like citrate, α-ketoglutarate, and malate. nih.govshimadzu.com This provides a direct measure of the contribution of cysteine to central carbon metabolism.
Furthermore, these studies have revealed how this interconnection is influenced by cellular conditions. For example, under certain metabolic stresses, the reliance on cysteine as a carbon source for the TCA cycle can be altered. nih.govmsu.edunih.gov Research in pancreatic cancer cells has shown that changes in the expression of glycolytic enzymes like pyruvate kinase can impact cysteine metabolism and its connection to the TCA cycle, influencing the cellular response to nutrient starvation. nih.govmsu.edunih.gov
The data from L-cysteine (13C3) tracing experiments, often analyzed using techniques like mass spectrometry, provides a detailed map of metabolic fluxes, revealing how different pathways are coordinated to maintain cellular homeostasis. shimadzu.comnih.gov
Research on Cellular Redox Homeostasis and Stress Responses
Cysteine's Contribution to Intracellular Thiol Buffering Capacity
Cysteine plays a central role in maintaining the redox balance within cells due to its reactive thiol group. microbialcell.com It is a key component of the intracellular thiol buffering system, which protects cells from damage caused by reactive oxygen species (ROS). The use of isotopically labeled cysteine, such as L-cysteine (13C3), has enabled researchers to quantify the contribution of cysteine to this buffering capacity.
The thiol group of cysteine can directly neutralize oxidants. tandfonline.com Moreover, cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.govnih.gov By tracing the incorporation of 13C from L-cysteine into the glutathione pool, scientists can assess the dynamics of glutathione synthesis and turnover. nih.govnih.gov
Studies have shown that under conditions of oxidative stress, the demand for cysteine increases to support the synthesis of glutathione. nih.govaacrjournals.org Isotope-coded affinity tag (ICAT) techniques, which can utilize 13C-labeled reagents, allow for the quantification of oxidized and reduced cysteine residues in proteins, providing a snapshot of the cellular redox state. nih.govacs.orgahajournals.org
Metabolic Reprogramming under Oxidative and Electrophilic Stress
Cells respond to oxidative and electrophilic stress by reprogramming their metabolic pathways to enhance their defense mechanisms. tandfonline.com L-cysteine (13C3) tracing has been instrumental in elucidating these metabolic shifts.
Under stress conditions, the flux of cysteine towards glutathione synthesis is often upregulated. nih.govfrontiersin.org This metabolic reprogramming can be tracked by monitoring the incorporation of the 13C label from L-cysteine into glutathione and its intermediates. nih.gov For example, in response to electrophilic stress, HepG2 cells were shown to take up stable isotope-labeled cystine, reduce it to cysteine, and subsequently secrete it to counteract extracellular stressors. tandfonline.com
Furthermore, oxidative stress can alter central carbon metabolism to provide the necessary precursors and reducing power (in the form of NADPH) for antioxidant defense. researchgate.netfrontiersin.org Stable isotope tracing with labeled glucose and glutamine, in conjunction with studies on cysteine metabolism, can reveal how these pathways are coordinated to mitigate stress. researchgate.net For instance, some cancer cells under cystine starvation demonstrate an increased dependence on glutamine metabolism to support their antioxidant defenses. nih.govmsu.edu
Role of Cysteine-Derived Metabolites in Antioxidant Defense Mechanisms
Beyond its direct role and its incorporation into glutathione, cysteine gives rise to other metabolites that contribute to antioxidant defense. medchemexpress.com L-cysteine (13C3) tracing helps to identify and quantify the production of these molecules.
One such metabolite is hydrogen sulfide (B99878) (H2S), which is now recognized as an important signaling molecule with antioxidant properties. medchemexpress.commedchemexpress.com Cysteine can be a source for H2S production, and isotopic labeling can help to trace this conversion.
The use of L-cysteine (13C3) in metabolomic studies allows for a comprehensive analysis of the metabolic fate of cysteine and the identification of novel metabolites involved in antioxidant defense. asm.org
Elucidation of Amino Acid Sensing and Intracellular Signaling Pathways
Amino acids, including cysteine, are not only building blocks for proteins but also act as signaling molecules that regulate key cellular processes, most notably through the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. imrpress.commdpi.com The mTORC1 pathway is a central controller of cell growth, proliferation, and metabolism. imrpress.commdpi.com While the roles of amino acids like leucine (B10760876) and arginine in activating mTORC1 are well-studied, the specific function of cysteine in this signaling network is also an active area of investigation.
Research has shown that amino acids signal to mTORC1 through a complex mechanism that often involves their transport to the lysosome, where mTORC1 is activated. imrpress.commdpi.com Some studies suggest that cysteine may have a unique regulatory role. For instance, one study demonstrated that L-cysteine can predominantly inhibit the "priming" step required for mTORC1 activation by other amino acids. nih.gov
More recent findings indicate that lysosomal export of cystine (the oxidized dimer of cysteine) can fuel the TCA cycle, which in turn suppresses mTORC1 signaling and helps maintain autophagy during periods of starvation. biorxiv.orgbiorxiv.org This suggests a feedback loop where a cysteine-derived metabolic pathway communicates between lysosomes and mitochondria to control mTORC1 activity. biorxiv.org The use of isotopically labeled cysteine in such studies is crucial for tracing its catabolism and its subsequent influence on the TCA cycle and mTORC1 signaling.
By enabling researchers to follow the metabolic fate of cysteine and its downstream effects, L-cysteine (13C3) provides a powerful approach to dissect the intricate mechanisms of amino acid sensing and its impact on vital intracellular signaling pathways.
Interactive Data Tables
Table 1: Research Findings on L-Cysteine (13C3) in Metabolic Pathways
| Research Area | Key Finding | Organism/Cell Type | Tracer Used | Reference(s) |
| Taurine Synthesis | Labeled hypotaurine and taurine detected after incubation with 13C-cysteine. | Rat Astrocytes | 13C-cysteine | nih.gov |
| Central Carbon Metabolism | Cysteine catabolism contributes to pyruvate and TCA cycle intermediates. | Pancreatic Cancer Cells | L-cysteine (13C3) | nih.govmsu.edu |
| Glutathione Synthesis | Increased demand for cysteine for glutathione synthesis under oxidative stress. | Murine Tissues, Cancer Cells | 13C-cystine | nih.govaacrjournals.org |
| Redox Homeostasis | Cysteine is secreted to counteract extracellular oxidative and electrophilic stress. | HepG2 Cells | Stable isotope-labeled Cysteine | tandfonline.com |
| Amino Acid Sensing | Cysteine metabolism can suppress mTORC1 signaling. | Drosophila | Not specified | biorxiv.orgbiorxiv.org |
Cysteine as a Sensor in Growth Regulatory Networks (e.g., TORC1 activation)
The amino acid L-cysteine is increasingly recognized not only as a fundamental building block for protein synthesis but also as a critical signaling molecule that informs cellular growth regulatory networks of nutrient status. The use of stable isotope-labeled L-Cysteine, particularly L-Cysteine (13C3), has been instrumental in uncovering the nuanced roles of cysteine metabolism in modulating key signaling hubs, most notably the Target of Rapamycin Complex 1 (TORC1). creative-proteomics.combiorxiv.org TORC1 is a master regulator of cell growth and metabolism that is activated by nutrient availability. harvard.edu While many amino acids are known to activate TORC1, research has revealed a unique, inhibitory role for cysteine, positioning it as a crucial sensor in a feedback loop that fine-tunes growth signals. biorxiv.org
Studies in Drosophila have shown that during periods of fasting, the lysosomal export of cystine, which is rapidly reduced to cysteine, plays a pivotal role in regulating TORC1 reactivation. harvard.edunih.gov While autophagy during fasting releases a mixture of amino acids that would normally reactivate TORC1, the concurrent release of cystine/cysteine initiates a metabolic program that actively suppresses this reactivation. biorxiv.orgnih.gov Using L-Cysteine (13C3) as a tracer, researchers have demonstrated that cysteine is metabolized to acetyl-coenzyme A (acetyl-CoA). harvard.edunih.gov This process diverts carbons from other amino acids into the Tricarboxylic Acid (TCA) cycle, limiting the availability of biosynthetic building blocks and thereby restricting TORC1 activity. nih.gov This mechanism ensures that autophagy can be maintained during prolonged starvation, preventing a premature and detrimental switch to an anabolic state. biorxiv.org
Further research has dissected the specific mechanism of this inhibition, identifying a two-step process for TORC1 activation by amino acids: a "priming" step and an "activating" step. nih.gov While amino acids like leucine are potent activators, L-cysteine was found to be a predominant inhibitor of the initial priming step. nih.gov The presence of cysteine prevents the necessary sensitization of the TORC1 pathway, thereby blocking its subsequent activation. nih.gov This inhibitory effect was observed when cysteine or its oxidized dimer, cystine, was added during the priming phase of the experiment, significantly reducing the phosphorylation of the downstream TORC1 target, S6 Kinase (S6K). nih.gov
Detailed Research Findings
The following table summarizes key findings from studies investigating the role of cysteine in TORC1 regulation.
| Research Focus | Key Findings | Organism/System | Reference |
| Lysosomal Cystine Efflux | During fasting, lysosomal export of cystine (reduced to cysteine) limits TORC1 reactivation, maintaining autophagy. | Drosophila | harvard.edunih.gov |
| Metabolic Fate of Cysteine | Cysteine is metabolized to acetyl-CoA, fueling the TCA cycle and restricting the availability of growth-promoting building blocks. | Drosophila | harvard.edunih.gov |
| Two-Step TORC1 Activation | L-cysteine and L-cystine inhibit the "priming" step of TORC1 activation by other amino acids. | HeLa Cells | nih.gov |
| Growth Suppression | Cysteine supplementation acts as a growth suppressor, an effect that is dependent on the inhibition of TORC1 signaling. | Drosophila | biorxiv.orgharvard.edu |
Inhibitory Effect of Cysteine on TORC1 Activation
The data below, derived from immunoblotting analysis, illustrates the inhibitory effect of L-cysteine on the activation of TORC1, as measured by the phosphorylation of its substrate S6K. The experiment involves a priming phase with asparagine (Asn) and an activation phase with leucine (Leu).
| Priming Phase (15 min) | Activation Phase (15 min) | Relative S6K Phosphorylation (TORC1 Activity) | Inhibition (%) |
|---|---|---|---|
| Asn | Leu | 100% (Control) | - |
| Asn + Cys | Leu | ~20% | ~80% |
| Asn | Leu + Cys | ~60% | ~40% |
Data adapted from experimental findings where cysteine's major effect was observed to be the blockade of the priming process for mTORC1 activation. nih.gov
These findings, elucidated through the use of advanced methodologies including stable isotope tracing with L-Cysteine (13C3), establish cysteine as a critical metabolic sensor. It acts not as a simple activator, but as a sophisticated modulator in a feedback system that balances catabolic processes like autophagy with anabolic TORC1-driven growth. biorxiv.orgharvard.edu
L Cysteine 13c3 in Proteomics and Protein Turnover Investigations
Quantitative Proteomics via Stable Isotope Labeling (e.g., SILAC)
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. ckgas.com The SILAC method involves growing two populations of cells in media that are identical except for one key difference: one medium contains the natural, "light" form of an essential amino acid, while the other contains a "heavy," stable isotope-labeled form of the same amino acid. ckgas.comthermofisher.com
In this context, L-Cysteine (13C3) can be used as the "heavy" amino acid. One cell culture is grown in a medium containing standard L-cysteine (primarily ¹²C), while the second culture is grown in a medium supplemented with L-Cysteine (13C3). medchemexpress.commedchemexpress.com As the cells grow and synthesize proteins, they incorporate the respective light or heavy cysteine. thermofisher.com The two cell populations can then be subjected to different experimental conditions (e.g., treatment vs. control). After the experiment, the cell lysates are combined, and the proteins are extracted and digested into smaller peptides for analysis by mass spectrometry (MS).
Because the "heavy" and "light" peptides are chemically identical, they behave the same way during chromatography and ionization. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the ¹³C isotopes. thermofisher.com A peptide containing one L-Cysteine (13C3) residue will be 3 Daltons (Da) heavier than its light counterpart. By comparing the signal intensities of the heavy and light peptide pairs in the mass spectrum, researchers can accurately quantify the relative abundance of the protein from which the peptide was derived between the two experimental conditions. ckgas.comoup.com
Another chemical labeling approach involves using isotopically labeled reagents that react with specific amino acid residues, such as cysteine. For instance, ¹³C₃-acrylamide can be used to specifically label the sulfhydryl group of cysteine residues in a protein sample. nih.gov In a comparative experiment, one sample is labeled with light ¹²C₃-acrylamide and the other with heavy ¹³C₃-acrylamide. nih.gov This dual-labeling strategy allows for the quantification of proteins in complex biological samples like blood serum. nih.gov
| Labeling Strategy | Labeled Amino Acid/Reagent | Mass Difference (per residue) | Application |
| SILAC | L-Cysteine (13C3) | +3 Da | In vivo quantitative proteomics of cultured cells. ckgas.comthermofisher.com |
| Chemical Labeling | ¹³C₃-Acrylamide | +3 Da | In vitro quantitative labeling of cysteine-containing peptides. nih.gov |
Measurement of Protein Synthesis Rates and Degradation Kinetics
Understanding the lifecycle of proteins—their synthesis, folding, and eventual degradation—is crucial for comprehending cellular physiology and disease. Stable isotope tracers like L-Cysteine (13C3) are instrumental in measuring protein turnover dynamics. eurisotop.com These methods allow for the quantification of the rates at which new proteins are synthesized (fractional synthesis rate, FSR) and old proteins are broken down (fractional breakdown rate, FBR). nih.gov
To measure protein synthesis, a tracer such as L-Cysteine (13C3) is introduced into a biological system, be it cell culture or a whole organism. eurisotop.comniph.go.jp Over time, this labeled amino acid is incorporated into newly synthesized proteins. nih.gov By taking tissue or cell samples at different time points and analyzing the isotopic enrichment of cysteine in the protein-bound fraction versus the free amino acid precursor pool using mass spectrometry, researchers can calculate the rate of protein synthesis. nih.govnih.gov This approach provides a dynamic view of the proteome that cannot be achieved with static quantitative measurements alone.
For example, studies have used stable isotope tracers to investigate how protein synthesis rates differ between various muscle types or in response to nutritional interventions. eurisotop.comnih.gov In a study on the metabolic fate of L-cysteine in the parasite Entamoeba histolytica, researchers used [U-¹³C₃, ¹⁵N]L-cysteine to trace its incorporation into various metabolites and proteins over time, revealing novel metabolic pathways and storage mechanisms for this crucial amino acid. niph.go.jpresearchgate.netasm.org The rate of label incorporation directly reflects the dynamics of protein synthesis and metabolic flux. niph.go.jpasm.org
The data below from a study on Entamoeba histolytica illustrates how the relative abundance of labeled metabolites can be tracked over time, providing insights into metabolic kinetics.
| Time Point (Hours) | Relative Peak Area of Labeled L-Cystine | Relative Peak Area of Labeled L-Alanine |
| 0.5 | ~1.0 x 10⁶ | ~0.1 x 10⁵ |
| 3 | ~1.5 x 10⁶ | ~0.4 x 10⁵ |
| 9 | ~1.8 x 10⁶ | ~0.8 x 10⁵ |
| 24 | ~2.0 x 10⁶ | ~1.0 x 10⁵ |
This table is a representation of data showing the time-dependent incorporation of labeled cysteine into other molecules, adapted from findings in E. histolytica research. niph.go.jp
Probing Protein Structure, Dynamics, and Ligand Binding through Labeled Residues
Beyond quantification and turnover, L-Cysteine (13C3) is a powerful probe for investigating the three-dimensional structure and dynamic behavior of proteins at the atomic level, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comckisotopes.comisotope.com NMR spectroscopy is uniquely sensitive to the local chemical environment of atomic nuclei. By selectively incorporating ¹³C-labeled cysteine into a protein, researchers can monitor specific signals from these residues. ckisotopes.comchemie-brunschwig.ch
Changes in a protein's conformation, its interaction with other molecules (ligands, drugs, or other proteins), or its intrinsic flexibility can alter the chemical environment of the labeled cysteine's carbon atoms. nih.gov These alterations are observed as changes in the NMR spectrum, specifically in the chemical shifts of the ¹³C nuclei. nih.gov For example, the ¹³Cβ chemical shift of a cysteine residue is highly sensitive to its redox state, allowing researchers to distinguish between a free cysteine and one involved in a disulfide bond. nih.gov
In ligand binding studies, a protein containing L-Cysteine (13C3) can be titrated with a binding partner. The signals from the labeled cysteine residues located at or near the binding site will be perturbed, allowing for the mapping of interaction surfaces and the characterization of binding affinity. nih.gov Similarly, protein dynamics, such as the switching between active and inactive conformations, can be studied by analyzing the NMR signals of the labeled cysteine under different conditions. ckisotopes.com In one study, isotopically labeled 3-¹³C-Cys was used to demonstrate that L-cysteine binds to the auxiliary cluster of the HydG enzyme, serving as a platform for building a complex iron-containing cofactor. nih.gov
| Research Application | Technique | Finding with Labeled Cysteine |
| Protein Structure Validation | NMR & DFT Calculations | The ¹³Cβ chemical shift is a reliable indicator of the cysteine redox state (reduced vs. oxidized in a disulfide bond). nih.gov |
| Enzyme Mechanism | EPR & ENDOR Spectroscopy | 3-¹³C-Cys was shown to bind to the dangler iron of the HydG enzyme's auxiliary cluster, crucial for H cluster biosynthesis. nih.gov |
| Macromolecular Dynamics | Biomolecular NMR | Labeled cysteine and other amino acids are used to study the structure and dynamics of large proteins and their assemblies. ckisotopes.comchemie-brunschwig.cheurisotop.com |
Context Specific Research Applications of L Cysteine 13c3 Across Biological Systems
Microbial Metabolic Network Analysis
Stable isotope tracing with compounds like L-cysteine (13C3) provides a quantitative lens to examine the metabolic fluxes within microbial networks, offering insights into their unique adaptations and survival strategies.
In the anaerobic protozoan parasite Entamoeba histolytica , the causative agent of amebiasis, L-cysteine is a vital nutrient for growth and defense against oxidative stress. asm.orgnih.gov Studies utilizing [U-13C3, 15N]L-cysteine have revealed its metabolic fate in this organism. asm.orgniph.go.jpscience.gov Upon uptake, L-cysteine is rapidly converted into several key metabolites. A significant portion is oxidized to L-cystine or metabolized to L-alanine. asm.orgniph.go.jp A unique finding in E. histolytica is the conversion of L-cysteine into thiazolidine-4-carboxylic acid (T4C) and its derivatives, which serve as an intracellular storage form of L-cysteine and protect the parasite from oxidative and aldehyde stress. asm.orgnih.gov This metabolic pathway highlights a novel adaptation for survival in the host environment.
The iron-reducing bacterium Geobacter sulfurreducens exhibits a distinct metabolism of cysteine. Research using isotopically labeled L-cysteine (L-cysteine-13C3, 15N) has demonstrated that this bacterium can convert cysteine into penicillamine (B1679230) through dimethylation of the C-3 atom of cysteine. diva-portal.orgnih.govnih.govresearchgate.net This conversion is a previously unreported metabolic synthesis and appears to be a strategy for maintaining cysteine homeostasis. nih.govnih.gov The production and excretion of cysteine are also linked to the extracellular availability of Fe(II), suggesting a role in iron trafficking for iron-containing proteins. nih.gov Furthermore, the interplay between cysteine and penicillamine influences the speciation and bioavailability of heavy metals like mercury, impacting their uptake and methylation by the bacterium. diva-portal.orgslu.se
In the model yeast Saccharomyces cerevisiae , 13C-based metabolic flux analysis (13C-MFA) has been extensively used to understand its central carbon metabolism. nih.gov While many studies use 13C-glucose as the primary tracer, the principles of isotope labeling are fundamental to mapping metabolic pathways. frontiersin.org Specific to amino acid transport, a method combining 13C metabolite labeling with targeted LC-MS/MS has been developed to screen for the substrates of yeast transporters. frontiersin.org This approach allows for the in vivo investigation of transporter function and substrate specificity, which is crucial for understanding nutrient uptake and metabolic regulation in yeast. frontiersin.org For instance, the uptake of various amino acids, including cysteine, is mediated by multiple permeases. frontiersin.org
Table 1: Microbial Metabolism of L-Cysteine (13C3)
| Organism | Key Findings | Downstream Metabolites | Reference |
|---|---|---|---|
| Entamoeba histolytica | Serves as a precursor for storage and antioxidant defense molecules. | L-Cystine, L-Alanine, Thiazolidine-4-carboxylic acid (T4C) and its derivatives. | asm.orgnih.govniph.go.jp |
| Geobacter sulfurreducens | Converted to penicillamine to maintain homeostasis and influences metal speciation. | Penicillamine. | diva-portal.orgnih.govnih.govslu.se |
| Saccharomyces cerevisiae | Used in methods to study amino acid transporter function and metabolic flux. | Incorporated into proteins and various metabolic intermediates. | nih.govfrontiersin.org |
Mammalian Cellular Metabolism Studies
In mammalian cells, L-cysteine (13C3) is instrumental in tracing metabolic pathways related to cell growth, redox homeostasis, and disease, particularly in the context of cancer.
Cancer cell lines exhibit a high demand for cysteine to support rapid proliferation and combat oxidative stress. nih.gov Isotope tracing with 13C-labeled cysteine and cystine has been pivotal in understanding how cancer cells acquire and utilize this amino acid. nih.govbiorxiv.org For example, in colorectal cancer (CRC) cells, both exogenous cysteine and cystine are taken up to maintain high intracellular cysteine levels, which are crucial for their growth. nih.gov Tracing studies with [13C3]-L-cysteine have shown that it is readily imported and contributes significantly to the intracellular cysteine pool. nih.gov Furthermore, deep labeling experiments, where multiple nutrients including L-cysteine (U-13C3) are isotopically labeled, allow for a comprehensive profiling of active metabolic pathways in cancer cells like the HCT116 human colon cancer cell line. nih.gov These studies have revealed that while many amino acids are derived from the culture medium, cancer cells can also exhibit unexpected metabolic activities, such as the formation and metabolism of branched-chain keto acids. nih.gov In glioblastoma, L-cysteine has been shown to induce mitochondrial reductive stress, highlighting a context-specific role for this amino acid in cancer cell survival. pnas.org
The application of L-cysteine (13C3) extends to primary cells as well, providing a baseline for understanding normal cellular metabolism against which cancer cell metabolism can be compared. For instance, studies in non-transformed primary cells have helped to isolate the immediate metabolic effects of oncogenic signaling pathways, such as NRF2 activation, on cysteine metabolism. biorxiv.orgelifesciences.org These studies have shown that NRF2 promotes the accumulation of intracellular cysteine and engages homeostatic control mechanisms. biorxiv.org
Table 2: L-Cysteine (13C3) Tracing in Mammalian Cells
| Cell Type | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Cancer Cell Lines | Cysteine uptake and utilization for proliferation and redox balance. | High dependence on exogenous cysteine/cystine; contributes to glutathione (B108866) synthesis and other biosynthetic pathways. | nih.govnih.govnih.gov |
| Primary Cells | Baseline metabolic analysis and effects of specific genetic alterations. | Elucidation of homeostatic mechanisms controlling intracellular cysteine levels. | biorxiv.orgelifesciences.org |
Tissue-Specific Metabolic Characterization in Complex Organisms
Understanding metabolic pathways in the context of a whole organism requires tissue-specific analysis. L-cysteine (13C3) and other stable isotope tracers have been invaluable in characterizing cysteine metabolism across different tissues in complex organisms like mice.
Comprehensive studies using stable isotope tracing with [13C6]-cystine and [13C1]-serine have been conducted in murine models to investigate cysteine metabolism in various tissues and tumors derived from them. nih.govbiorxiv.org These studies have revealed significant differences in de novo cysteine synthesis and uptake from the circulation across different tissues.
The murine liver and pancreas exhibit the highest rates of de novo cysteine synthesis through the transsulfuration pathway. nih.gov In contrast, murine lung tissue shows no de novo synthesis and relies entirely on uptake from the circulation. nih.gov When tumors arise in these tissues, the metabolic landscape often shifts. For instance, tumors in tissues capable of de novo synthesis, like the liver and pancreas, tend to downregulate this pathway and increase their reliance on exogenous cystine uptake. nih.gov
Tracing the fate of cysteine downstream, these studies have also characterized its catabolism to glutathione and taurine (B1682933). nih.govbiorxiv.org The labeling of these downstream metabolites from [13C6]-cystine varies across different tissues and tumor types, indicating complex patterns of metabolic regulation that are influenced by enzyme expression and substrate availability. nih.govbiorxiv.org For example, in a mouse model of colorectal cancer, infusion with [13C3]-L-cysteine demonstrated significantly higher uptake of cysteine in colon tumors compared to adjacent normal tissue. nih.gov
Table 3: Tissue-Specific Cysteine Metabolism in Murine Models
| Tissue | De Novo Synthesis | Cysteine Uptake | Downstream Metabolism | Reference |
|---|---|---|---|---|
| Liver | High | Active | Active synthesis of glutathione and taurine. | nih.govbiorxiv.org |
| Pancreas | High | Active | Active synthesis of glutathione and taurine. | nih.govbiorxiv.org |
| Lung | Absent | High | Relies on circulating cysteine for glutathione and taurine synthesis. | nih.govbiorxiv.org |
Future Directions and Emerging Research Avenues in L Cysteine 13c3 Studies
Advancements in Site-Specific Isotopic Labeling and Detection Technologies
The precision of metabolic tracking heavily relies on the ability to synthesize specifically labeled isotopologues and to detect them with high sensitivity and resolution. L-cysteine (13C3) is part of a growing portfolio of stable isotope-labeled amino acids designed for metabolic research. sigmaaldrich.com
Advancements in chemical and biological synthesis have enabled the production of various L-cysteine isotopologues, where isotopes of carbon (¹³C), nitrogen (¹⁵N), and hydrogen (deuterium, D) are incorporated at specific atomic positions. cortecnet.comeurisotop.com These labeled compounds, including L-cysteine (13C3), are commercially available with high isotopic enrichment. chemie-brunschwig.ch This variety allows researchers to design sophisticated experiments to trace the fate of the carbon backbone, the amino group, or other specific parts of the molecule through complex metabolic networks. sigmaaldrich.comcortecnet.com
The primary technologies for detecting these stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.combuchem.com
Mass Spectrometry (MS): Recent advances in MS instrumentation, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), have significantly improved the ability to detect and quantify isotopically labeled metabolites in complex biological samples. chromservis.euacs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the separation of metabolites before detection, providing a global and untargeted view of the metabolic fate of L-cysteine (13C3). acs.org
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for determining the exact position of isotopic labels within a molecule. eurisotop.comisotope.com This information is crucial for delineating specific reaction pathways and understanding the intramolecular rearrangement of atoms. cortecnet.com
Surface-Enhanced Raman Scattering (SERS): Emerging technologies like SERS are also proving valuable. SERS can detect the subtle vibrational changes caused by isotopic substitution, allowing for the monitoring of dynamic processes, such as the competitive binding of cysteine isotopologues to nanoparticle surfaces, driven solely by entropy. chemrxiv.orguw.edu.pl
These detection technologies are often used in combination to provide a comprehensive picture of metabolic dynamics.
Table 1: Examples of Commercially Available L-Cysteine Isotopologues and Their Applications
| Isotopologue | Primary Application(s) | Detection Technology | Reference(s) |
|---|---|---|---|
| L-Cysteine (13C3) | Metabolic flux analysis, tracing the carbon backbone | MS, NMR | chemie-brunschwig.ch |
| L-Cysteine (15N) | Tracing nitrogen metabolism | MS, NMR | chemie-brunschwig.ch |
| L-Cysteine (13C3, 15N) | Simultaneous tracing of carbon and nitrogen pathways | MS, NMR | ckisotopes.commedchemexpress.com |
| L-Cysteine (2,3,3-D3, 15N) | Probing structure and dynamics of macromolecules | NMR | eurisotop.comckisotopes.com |
| L-Cysteine (13C3, D3, 15N) | Comprehensive tracer studies in metabolomics and proteomics | MS, NMR | ckisotopes.comisotope.comisotope.com |
High-Throughput Metabolic Phenotyping using L-Cysteine (13C3)
Metabolic phenotyping aims to characterize the metabolic state of a biological system under specific conditions. The use of stable isotope tracers like L-cysteine (13C3) greatly enhances these studies by moving beyond static concentration measurements to provide dynamic information about metabolic fluxes. chromservis.eu
High-throughput metabolomics platforms, typically coupling LC with MS, can simultaneously measure hundreds to thousands of metabolites. chromservis.eu When combined with L-cysteine (13C3) labeling, these platforms can track the incorporation of the ¹³C label into a multitude of downstream metabolites. This approach provides a global snapshot of pathway activities, revealing how different metabolic routes are utilized. acs.org For instance, an untargeted isotope tracing study in Trypanosoma brucei using ¹³C-labeled glucose demonstrated carbon incorporation into 187 different metabolites, highlighting known and unexpected metabolic pathways. acs.org A similar approach using L-cysteine (13C3) can map its metabolic fate without preconceived bias. buchem.comchalmers.se
Research findings have demonstrated the power of this technique:
In the protozoan parasite Entamoeba histolytica, which lacks glutathione (B108866), L-cysteine is a critical metabolite. Isotope labeling studies with L-cysteine (U-¹³C₃, ¹⁵N) showed its conversion to L-cystine and revealed the presence of a distinct, inaccessible pool of cysteine within the cell. researchgate.net
Studies in the parasite Trypanosoma brucei used ¹³C₃-cysteine to map its metabolism, showing that its carbon atoms are incorporated into pyruvate (B1213749). chalmers.se
These high-throughput methods are crucial for understanding how metabolic networks are reprogrammed in disease states or in response to therapeutic interventions, offering a powerful tool for biomarker discovery and diagnostics. buchem.comchromservis.eu
Expansion of Applications in Systems Biology and Synthetic Biology for Metabolic Engineering
The data generated from L-cysteine (13C3) tracing studies are invaluable for systems biology, which seeks to understand the complex interactions within biological systems. By providing quantitative data on metabolic fluxes, these studies help to build and validate computational models of metabolic networks. chromservis.eu Understanding how pathway fluxes are regulated is essential for identifying bottlenecks and control points in metabolism, which are prime targets for metabolic engineering. chromservis.eu
In synthetic biology, L-cysteine (13C3) and other isotopic tracers are used to probe and engineer microbial metabolism for the production of valuable compounds like antibiotics and biofuels.
Elucidating Biosynthetic Pathways: Isotope-labeling experiments are fundamental to deciphering the biosynthetic pathways of natural products. For example, L-cysteine-¹³C₃ incorporation experiments were used to demonstrate that different reactions catalyzed by homologous enzymes form the branch point in the biosynthesis of the lincosamide antibiotics lincomycin (B1675468) and celesticetin. researchgate.netresearchgate.net
Natural Product Discovery: Comprehensive metabolome profiling, combined with feeding experiments using labeled precursors like L-cysteine-¹³C₃,¹⁵N, is a powerful strategy for discovering novel natural products and characterizing their biosynthetic gene clusters in bacteria such as Myxococcus xanthus. uni-saarland.deuni-saarland.de
Probing Host-Microbe Interactions: L-cysteine (¹³C₃, ¹⁵N) has been used in studies investigating the interplay between gut microbiota and host metabolism, for instance, in exploring the synthesis of sphingolipids by gut bacteria and their effect on host hepatic metabolism. nih.gov
These applications demonstrate how L-cysteine (13C3) serves as a critical tool for both fundamental discovery and the rational design of biological systems for desired outcomes.
Development of Novel Computational Models for Isotopic Data Analysis
The large and complex datasets generated by high-throughput, isotope-assisted metabolomics necessitate the development of sophisticated computational and statistical models for data analysis and interpretation. ckisotopes.com
Current research employs a range of computational tools:
Statistical Analysis: Multivariate data analysis methods are essential for identifying significant changes in metabolite labeling patterns. Principal Component Analysis (PCA) helps to visualize trends and outliers in complex datasets, while Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is used to compare metabolite profiles between different experimental groups and identify features that are driving the separation, such as the accumulation of a specific metabolite. uni-saarland.depnas.org
Spectral Simulation: For techniques like SERS, computational simulations are crucial for interpreting the results. Density Functional Theory (DFT) calculations, for example, can predict the Raman spectral shifts resulting from isotopic substitutions, confirming experimental observations and providing deeper insight into molecular interactions at surfaces. chemrxiv.org
Metabolic Flux Analysis (MFA): This is a key computational technique that uses isotopic labeling data to calculate the rates (fluxes) of intracellular metabolic reactions. While not explicitly detailed for L-cysteine (13C3) in the provided context, the use of ¹³C-labeled amino acids is a cornerstone of MFA. medchemexpress.com
The future of this field lies in developing more integrated and automated computational workflows. These novel models will need to handle the increasing volume and complexity of data from multi-omics experiments (genomics, proteomics, metabolomics) and better connect isotopic data to underlying genetic and regulatory networks. This will ultimately enable a more holistic and predictive understanding of metabolism.
Q & A
Q. How to integrate 13C3-L-cysteine data with multi-omics datasets for systems-level insights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
